![molecular formula C13H15N3O3 B7528463 N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide](/img/structure/B7528463.png)
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide, also known as MEK162, is a small molecule inhibitor that targets the MEK1 and MEK2 proteins. These proteins are part of the MAPK/ERK signaling pathway, which plays a critical role in cellular proliferation, differentiation, and survival. MEK162 has been the subject of extensive scientific research due to its potential as a therapeutic agent in the treatment of various types of cancer.
Mecanismo De Acción
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide works by inhibiting the activity of the MEK1 and MEK2 proteins, which are part of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting MEK1 and MEK2, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide blocks the downstream activation of ERK1 and ERK2, which are key regulators of cell proliferation and survival.
Biochemical and physiological effects:
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting cell growth and inducing apoptosis, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has also been shown to inhibit angiogenesis, or the growth of new blood vessels that supply nutrients to tumors. N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as docetaxel and gemcitabine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide for lab experiments is its specificity for the MEK1 and MEK2 proteins, which allows researchers to selectively target these proteins without affecting other signaling pathways. However, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has also been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results. Additionally, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide. One area of interest is the development of combination therapies that incorporate N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another potential direction is the identification of biomarkers that can predict response to N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new MEK inhibitors with improved pharmacokinetic properties and reduced off-target effects.
Métodos De Síntesis
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method is proprietary information and is not publicly available.
Aplicaciones Científicas De Investigación
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. In preclinical studies, N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Clinical trials have also shown promising results, with N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide demonstrating efficacy in the treatment of advanced melanoma and other solid tumors.
Propiedades
IUPAC Name |
N-methyl-4-oxo-4-(3-oxo-2,4-dihydroquinoxalin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-11(17)6-7-13(19)16-8-12(18)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOAFCZINNHBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.